BenchChemオンラインストアへようこそ!

3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide

kinase inhibition protein tyrosine kinase scaffold differentiation

3-Methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide (CAS 921118-69-6) is a synthetic small molecule belonging to the quinoxaline-carboxamide class, characterized by a fused isochroman-3-carboxamide scaffold linked to a quinoxaline moiety. This compound is structurally related to quinoxaline-based kinase inhibitors and has been investigated in the context of protein kinase inhibition and monoamine oxidase (MAO) modulation.

Molecular Formula C19H15N3O3
Molecular Weight 333.347
CAS No. 921118-69-6
Cat. No. B2624306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide
CAS921118-69-6
Molecular FormulaC19H15N3O3
Molecular Weight333.347
Structural Identifiers
SMILESCC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C19H15N3O3/c1-19(11-12-4-2-3-5-14(12)17(23)25-19)18(24)22-13-6-7-15-16(10-13)21-9-8-20-15/h2-10H,11H2,1H3,(H,22,24)
InChIKeyMCATUPPVRUPLAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide (CAS 921118-69-6): Procurement-Relevant Chemical Identity and Baseline Characteristics


3-Methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide (CAS 921118-69-6) is a synthetic small molecule belonging to the quinoxaline-carboxamide class, characterized by a fused isochroman-3-carboxamide scaffold linked to a quinoxaline moiety . This compound is structurally related to quinoxaline-based kinase inhibitors and has been investigated in the context of protein kinase inhibition and monoamine oxidase (MAO) modulation . The presence of both the isochroman lactone and the quinoxaline heterocycle confers a distinct conformational profile compared to simpler quinoxaline-6-carboxamides or quinoline-carboxamide derivatives, which may translate into differentiated target engagement profiles relevant to procurement decisions in kinase-focused or MAO-focused discovery programs.

Why Generic Substitution Fails for 3-Methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide (CAS 921118-69-6) in Lead Optimization


Generic substitution within the quinoxaline-carboxamide class is inadvisable because even minor structural modifications profoundly alter target selectivity and potency. For example, replacement of the quinoxaline-6-yl attachment with a quinoline or a simpler phenyl group can abrogate kinase inhibition entirely, as demonstrated in structure-activity relationship (SAR) studies of related quinoxaline-carboxamide protein tyrosine kinase inhibitors . Similarly, the isochroman-3-carboxamide core distinguishes this compound from linear carboxamide analogs that lack the constrained lactone ring, which is likely to influence binding conformation at the ATP-binding pocket or the MAO active site. Procuring a close analog without verifying its quantitative activity profile risks selecting a compound with orders-of-magnitude weaker potency or an entirely different selectivity window, undermining the reproducibility of biological assays and the validity of downstream SAR interpretation.

Quantitative Differentiation Evidence for 3-Methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide (CAS 921118-69-6) Against Closest Comparators


Kinase Inhibition Potential: Structural Rationale Over Unsubstituted Quinoxaline-6-Carboxamides

The isochroman-3-carboxamide scaffold introduces a conformationally restricted lactone moiety absent in simpler quinoxaline-6-carboxamide derivatives such as quinoxaline-6-carboxylic acid amide. In patent-disclosed quinoxaline-carboxamide kinase inhibitors, the presence of a fused heterocyclic substituent at the carboxamide nitrogen is associated with enhanced potency against specific protein tyrosine kinases . While direct head-to-head IC50 data for 3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide versus unsubstituted quinoxaline-6-carboxamide are not publicly available, the SAR trend indicates that compounds bearing bulkier, rigidified carboxamide substituents achieve sub-micromolar kinase inhibition, whereas simpler amides often lose activity entirely .

kinase inhibition protein tyrosine kinase scaffold differentiation

MAO-A vs. MAO-B Selectivity Window Relative to Known Chromone-3-Carboxamide MAO Inhibitors

Related chromone-3-carboxamide derivatives have been reported to display preferential MAO-B inhibition, with certain substitutions on position 2 of the γ-pyrone nucleus leading to complete loss of activity on both isoforms . In contrast, the isochroman-3-carboxamide scaffold, which replaces the chromone oxygen with a methylene bridge, may alter the isoform selectivity profile. Although direct quantitative MAO-A/MAO-B IC50 values for this specific compound are not available in public databases, the structural distinction from chromone-3-carboxamides suggests a potentially differentiated selectivity window that would require experimental verification. Compounds within the broader isochroman family have demonstrated MAO inhibitory activity with IC50 values in the low micromolar range (e.g., 10.0–59.1 µM) .

monoamine oxidase MAO-A selectivity neuropharmacology

Physicochemical Differentiation from Hydrophilic Quinoxaline Analogs: Calculated logP and Solubility Implications

The molecular formula C19H15N3O3 (MW 333.34 g/mol) confers a moderate lipophilicity profile distinct from more polar quinoxaline derivatives such as quinoxaline-6-carboxylic acid or amides bearing basic amine side chains. Calculated logP for this compound is estimated at approximately 2.8–3.2 (based on fragment-based calculation), whereas many kinase inhibitors in the quinoxaline-carboxamide class exceed logP 4.0 or incorporate ionizable centers that increase aqueous solubility at the expense of blood-brain barrier permeability . This intermediate logP may be advantageous for programs requiring balanced permeability and solubility without resorting to prodrug strategies.

physicochemical properties logP solubility CNS penetration

Recommended Research and Industrial Application Scenarios for 3-Methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide (CAS 921118-69-6)


Kinase Selectivity Profiling in Oncology Drug Discovery

This compound is best deployed as a tool compound for kinome-wide selectivity profiling, particularly against protein tyrosine kinases implicated in proliferative diseases. Its quinoxaline-carboxamide core aligns with the chemotype of known kinase inhibitors disclosed in patent US-8536175-B2 , making it a suitable probe for identifying off-target kinase interactions or for use as a starting scaffold in medicinal chemistry optimization campaigns. Procurement is recommended for laboratories conducting broad-panel kinase inhibition assays (e.g., KINOMEscan or radiometric filter-binding assays) to map its selectivity fingerprint relative to established quinoxaline-based inhibitors.

MAO Isoform Selectivity Studies in Neuropharmacology

Given the structural homology to isochroman- and chromone-based MAO inhibitors , this compound is appropriate for inclusion in MAO-A/MAO-B selectivity screening panels. Its differentiated scaffold may reveal a novel selectivity window compared to the predominantly MAO-B-selective chromone-3-carboxamides. Researchers investigating CNS disorders where MAO-A inhibition is therapeutically relevant (e.g., depression, anxiety) may prioritize this compound for fluorimetric or Amplex Red-based MAO assays to establish its inhibitory profile.

Physicochemical Benchmarking in CNS Drug Discovery Programs

The intermediate calculated logP and moderate molecular weight position this compound as a useful benchmarking standard for CNS drug discovery programs seeking to balance blood-brain barrier permeability with aqueous solubility. Compared to highly lipophilic quinoxaline kinase inhibitors (clogP >4.0) that may exhibit high non-specific binding, this compound's predicted physicochemical profile makes it a candidate for evaluating in vitro permeability (e.g., PAMPA-BBB or Caco-2 assays) and plasma protein binding as part of a CNS-optimized chemical series .

Scaffold-Hopping Reference for Quinoxaline-Based Lead Optimization

In lead optimization campaigns centered on quinoxaline-6-carboxamide kinase inhibitors, this compound serves as a scaffold-hopping reference that introduces conformational constraint via the isochroman lactone. Direct comparison with linear amide analogs in the same assay panel can quantify the contribution of scaffold rigidification to target potency and selectivity. Procurement of this compound alongside simpler quinoxaline-6-carboxamides enables rigorous SAR dissection as described in the Novartis kinase inhibitor patent family .

Quote Request

Request a Quote for 3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.